N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a unique structure that includes an oxazole ring, a sulfonamide group, and a propan-2-yloxybenzene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the attachment of the propan-2-yloxybenzene moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The oxazole ring and propan-2-yloxybenzene moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: A sulfonamide with a similar structure but different substituents.
Sulfamethoxazole: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an oxazole ring.
Uniqueness
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the oxazole ring and the propan-2-yloxybenzene moiety differentiates it from other sulfonamides, potentially leading to unique interactions with molecular targets and novel applications in research and industry.
Properties
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-9(2)20-14-7-6-13(8-10(14)3)22(18,19)17-15-11(4)12(5)16-21-15/h6-9,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXTQJGQOSQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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